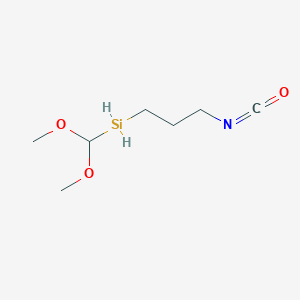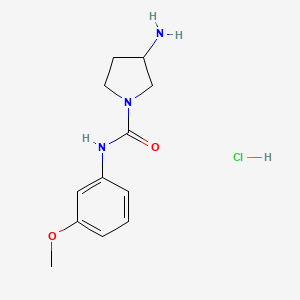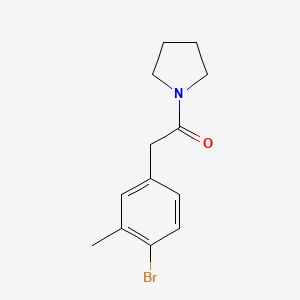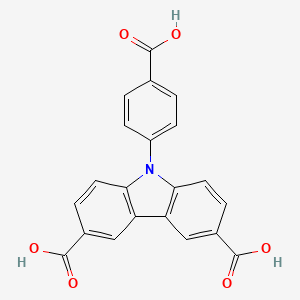
(dimethoxymethyl)(3-isocyanatopropyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(dimethoxymethyl)(3-isocyanatopropyl)silane is a specialized compound gaining attention in the chemical industry for its versatility and efficiency in various applications. This compound, characterized by its structural complexity and reactive nature, serves as a pivotal component in advanced material science. Researchers and industrial chemists are drawn to its potential for creating more durable and resilient materials, thus opening new avenues for development in coatings, adhesives, and sealants .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (dimethoxymethyl)(3-isocyanatopropyl)silane typically involves a multi-step reaction process that requires precise control over reaction conditions such as temperature and pressure. The initial step usually involves the reaction of a suitable silane precursor with dimethoxymethane under controlled conditions. Following this, an isocyanate functional group is introduced through a reaction with an alkyl isocyanate, such as isocyanatopropyl, in the presence of a catalyst .
Industrial Production Methods: In traditional preparation methods, this compound is mainly synthesized by the phosgene method and thermal cracking method. due to the high reactivity and danger associated with phosgene, it is challenging for ordinary silane manufacturers to use it as a raw material. The thermal cracking method involves the reaction between aminosilane and diethyl carbonate and diamine carbonate, which requires high temperatures and strict production equipment .
化学反应分析
Types of Reactions: (dimethoxymethyl)(3-isocyanatopropyl)silane undergoes various types of reactions, including substitution and addition reactions. The isocyanate group is highly reactive with nucleophiles, particularly amines and alcohols, allowing it to form urethanes and urea derivatives .
Common Reagents and Conditions: Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions typically occur under controlled conditions with specific catalysts to promote the reaction without decomposing the intermediate products .
Major Products Formed: The major products formed from reactions involving this compound include urethanes and urea derivatives, which are crucial for applications in polymers and coatings where durability and chemical resistance are required .
科学研究应用
(dimethoxymethyl)(3-isocyanatopropyl)silane has a wide range of scientific research applications. In the coatings industry, it is used as a cross-linking agent that improves the adhesion and durability of paints and varnishes on different substrates, including metals, glass, and plastics . In the field of polymer materials, it is used to enhance the adhesive force of resins and improve the resin structure of polyurethane materials . Additionally, it is used in the polyethyleneglycol grafting of mesoporous γ-alumina membranes for solvent-resistant nanofiltration .
作用机制
The mechanism of action of (dimethoxymethyl)(3-isocyanatopropyl)silane involves its highly reactive isocyanate group, which interacts with nucleophiles such as amines and alcohols to form stable urethane and urea linkages. These reactions are crucial for creating durable and chemically resistant materials. The silane base provides a robust backbone that is highly reactive with various substrates due to the presence of silicon, further enhancing its reactivity .
相似化合物的比较
(dimethoxymethyl)(3-isocyanatopropyl)silane is unique due to its combination of a silane base with an isocyanate functional group. Similar compounds include 3-isocyanatopropyl triethoxysilane and 3-(trimethoxysilyl)propyl methacrylate. Compared to these compounds, this compound offers enhanced reactivity and versatility in various applications, particularly in the field of advanced material science .
属性
IUPAC Name |
dimethoxymethyl(3-isocyanatopropyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3Si/c1-10-7(11-2)12-5-3-4-8-6-9/h7H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXKJPGDMGSMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[SiH2]CCCN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B8246454.png)











![1-[4-[(E)-hydrazinylidenemethyl]phenyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B8246520.png)
![5,9b-difluoro-1-{[(fluoromethyl)sulfanyl]carbonyl}-10-hydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthren-1-yl 5,9b-difluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthrene-1-carboxylate](/img/structure/B8246541.png)
